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Compound of Interest

Compound Name: N-Methylnicotinium

Cat. No.: B1205839 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Methylnicotinium, a quaternary ammonium compound, is a significant metabolite of nicotine

and a subject of interest in neuropharmacology and toxicology. This technical guide provides a

comprehensive overview of the elucidation of its chemical structure, drawing upon data from

spectroscopic analysis and synthetic methodologies. Detailed experimental protocols,

quantitative data summaries, and visualizations of relevant pathways are presented to serve as

a valuable resource for researchers in the field.

Chemical Identity and Structure
N-Methylnicotinium is the product of N-methylation of the pyridine nitrogen of nicotine. Its

chemical identity is well-established, and its structure has been confirmed through various

analytical techniques.
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Identifier Value Source

IUPAC Name
1-methyl-3-(1-methylpyrrolidin-

2-yl)pyridin-1-ium
[1]

Synonyms

N-Methylnicotinium ion,

Nicotine isomethiodide,

Nicotine isomethonium ion

[1][2]

Molecular Formula C₁₁H₁₇N₂⁺ [1]

Molecular Weight (Cation) 177.27 g/mol [1]

Canonical SMILES
C[N+]1=CC=CC(=C1)C2CCC

N2C
[1]

InChI Key
HIOROZIUERMMRQ-

UHFFFAOYSA-N
[1]

Spectroscopic Data for Structural Elucidation
The structural confirmation of N-Methylnicotinium relies heavily on spectroscopic methods,

primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a complete, experimentally validated high-resolution spectrum for N-Methylnicotinium
iodide is not readily available in public databases, predicted chemical shifts and some

experimental data for key protons provide valuable structural insights.

Table 2.1: Predicted ¹H NMR Chemical Shifts for N-Methylnicotinium Cation
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Proton
Predicted Chemical
Shift (ppm)

Multiplicity Notes

Pyridinium-N-CH₃ 4.3 s

Singlet, characteristic

of the methyl group on

the positively charged

nitrogen.[3]

C2'-H 3.8 - 4.0 m

Multiplet, proton on

the chiral center of the

pyrrolidine ring.[3]

Pyrrolidine-N-CH₃ ~2.5 s

Singlet, methyl group

on the pyrrolidine

nitrogen.[3]

Aromatic Protons 7.5 - 9.0 m

Multiplets, protons on

the pyridinium ring,

shifted downfield due

to the positive charge.

Pyrrolidine Ring

Protons
1.8 - 3.5 m

Multiplets, remaining

protons on the

pyrrolidine ring.

Table 2.2: Predicted ¹³C NMR Chemical Shifts for N-Methylnicotinium Cation
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Carbon Predicted Chemical Shift (ppm)

Pyridinium-N-CH₃ ~48

C2' ~68

C6' ~57

C5 ~145

C3 ~142

C6 ~141

C2 ~140

C4 ~127

Pyrrolidine-N-CH₃ ~40

C5' ~35

C4' ~23

Note: The chemical shifts are predicted and may vary based on the solvent and experimental

conditions.

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation

pattern of N-Methylnicotinium, aiding in its identification, particularly in biological matrices.

Table 2.3: Predicted Mass Spectrometry Fragmentation of N-Methylnicotinium Cation
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m/z Proposed Fragment Notes

177.139 [M]⁺
Molecular ion (monoisotopic

mass).[3]

160.1 [M - CH₄]⁺
Loss of a methyl group and a

hydrogen atom.[3]

130.0 [C₈H₈N]⁺

Fragmentation involving the

cleavage of the pyrrolidine

ring.[3]

Experimental Protocols
Synthesis of N-Methylnicotinium Iodide
N-Methylnicotinium iodide is typically synthesized by the direct N-methylation of nicotine

using methyl iodide.[3]

Protocol:

Reagents and Materials:

(S)-Nicotine

Methyl iodide (CH₃I)

Anhydrous acetonitrile or ethanol

Round-bottom flask with a reflux condenser

Stirring apparatus

Heating mantle

Ethanol and water for recrystallization

Rotary evaporator
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Procedure: a. Dissolve (S)-nicotine in a minimal amount of anhydrous acetonitrile or ethanol

in a round-bottom flask. b. Add a stoichiometric equivalent of methyl iodide to the solution.

Caution: Methyl iodide is toxic and should be handled in a well-ventilated fume hood. c. Stir

the reaction mixture at room temperature or under gentle reflux for 2-4 hours. The reaction

progress can be monitored by thin-layer chromatography (TLC). d. Upon completion, a

precipitate of N-Methylnicotinium iodide may form. If not, the solvent can be partially

removed under reduced pressure using a rotary evaporator to induce crystallization. e.

Collect the crude product by filtration. f. Purify the crude product by recrystallization from an

ethanol/water mixture.[3]

Characterization:

Confirm the identity and purity of the synthesized N-Methylnicotinium iodide using NMR

spectroscopy, mass spectrometry, and melting point determination.

Nicotine

N-Methylation ReactionMethyl Iodide (CH3I)

Acetonitrile or Ethanol

N-Methylnicotinium Iodide Recrystallization Pure N-Methylnicotinium Iodide

Click to download full resolution via product page

Caption: Synthetic workflow for N-Methylnicotinium iodide.

HPLC Method for Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis and

purification of N-Methylnicotinium.

Protocol:
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Instrumentation:

HPLC system with a UV detector

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

A mixture of acetonitrile and water, with potential additives like a buffer or an ion-pairing

agent to improve peak shape and retention. A typical mobile phase could be a gradient of

acetonitrile in water containing 0.1% trifluoroacetic acid.

Procedure: a. Prepare a standard solution of N-Methylnicotinium iodide of known

concentration in the mobile phase. b. Prepare the sample for analysis by dissolving it in the

mobile phase. c. Set the HPLC conditions:

Flow rate: 1.0 mL/min
Injection volume: 10-20 µL
UV detection wavelength: ~260 nm d. Inject the standard and sample solutions and record
the chromatograms. e. Identify the N-Methylnicotinium peak by comparing the retention
time with the standard. The concentration can be quantified by comparing the peak area
with a calibration curve.
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Caption: Experimental workflow for HPLC analysis.
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Signaling Pathway Interactions
N-Methylnicotinium, as a structural analog of nicotine, is known to interact with nicotinic

acetylcholine receptors (nAChRs).

Studies on quaternary nitrogen analogs of nicotine suggest that N-Methylnicotinium's

interaction with the α4β2 nAChR subtype is diminished compared to nicotine, while its

interaction with the α7 nAChR subtype is better tolerated.[4] The α7 nAChR is a ligand-gated

ion channel that, upon activation, allows the influx of cations, primarily Ca²⁺. This influx can

trigger a cascade of downstream signaling events.

The binding of an agonist like N-Methylnicotinium to the α7 nAChR is thought to induce a

conformational change in the receptor, opening the ion channel. The subsequent increase in

intracellular Ca²⁺ can activate various calcium-dependent enzymes and signaling pathways,

including protein kinase C (PKC) and calmodulin-dependent protein kinase (CaMK). These

kinases can, in turn, phosphorylate a variety of downstream targets, leading to changes in

gene expression and cellular function.
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Caption: Postulated signaling pathway of N-Methylnicotinium via α7 nAChR.

Conclusion
The chemical structure of N-Methylnicotinium has been unequivocally established through a

combination of synthetic organic chemistry and modern spectroscopic techniques. This guide

provides a consolidated resource of its chemical properties, methods for its preparation and
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analysis, and insights into its biological interactions. The detailed protocols and data

summaries are intended to facilitate further research into the pharmacology and toxicology of

this important nicotine metabolite. Future work should focus on obtaining high-resolution

experimental spectroscopic data and further elucidating the specific downstream signaling

cascades it modulates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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